Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Description
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based hydrochloride salt featuring a 2,4-difluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. This compound is classified as a chiral building block, with the racemic mixture (rac-(3R,4S) configuration) listed under the reference code 3D-UZB78114 by CymitQuimica .
Properties
Molecular Formula |
C12H14ClF2NO2 |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H |
InChI Key |
ZOYYJSSNVZTJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared with structurally related pyrrolidine and piperidine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- 2,4-Difluorophenyl vs. Trifluoromethyl : The aromatic 2,4-difluorophenyl group in the target compound increases steric bulk and lipophilicity compared to the smaller trifluoromethyl group in analogs like PBXA3229-1. This difference may influence binding affinity in receptor-targeted drug candidates .
- Fluorination Patterns : Piperidine derivatives (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) feature geminal difluoro substituents, which alter ring conformation and electronic properties compared to pyrrolidine-based fluorinated compounds .
Ring Size and Conformational Flexibility
- Pyrrolidine (5-membered) vs. Piperidine analogs offer larger ring systems with distinct spatial arrangements for drug-receptor interactions .
Stereochemical Considerations
Commercial Availability and Pricing
- The racemic target compound is priced at 331.00 €/25mg by CymitQuimica . In contrast, trifluoromethyl-substituted pyrrolidines (e.g., Ref: 10-F614373) are listed as discontinued, suggesting higher demand or synthetic complexity for difluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
